Spectroscopic data for "3-Benzylcyclobutanecarboxylic acid" (NMR, IR, MS)
Spectroscopic data for "3-Benzylcyclobutanecarboxylic acid" (NMR, IR, MS)
Executive Summary: The Scaffold & Its Utility
3-Benzylcyclobutanecarboxylic acid is a critical "sp3-rich" building block in modern medicinal chemistry. Unlike flat aromatic scaffolds, the cyclobutane ring offers defined vectors for substituent exit, allowing for precise probing of receptor binding pockets.
However, the utility of this molecule relies entirely on stereochemical purity. The cyclobutane ring exists in a puckered conformation, leading to distinct cis and trans isomers that exhibit vastly different biological activities. This guide provides a self-validating spectroscopic protocol to characterize the molecule and quantify isomeric ratios.
Key Structural Features:
-
Core: Cyclobutane ring (puckered ~25–35°).
-
Substituents: Carboxylic acid (C1) and Benzyl group (C3).
-
Critical Isomerism: cis (Z) vs. trans (E) relationship between the C1-COOH and C3-Benzyl groups.
Synthesis Context & Impurity Profiling
To interpret spectra accurately, one must understand the genesis of the sample. The most common synthetic route involves the [2+2] cycloaddition of benzyl-substituted olefins or the malonate alkylation of 1,3-dihalides.
-
Common Impurities:
Mass Spectrometry (MS) Analysis
Methodology: Electrospray Ionization (ESI) in Negative Mode (for molecular ion) and Electron Impact (EI, 70eV) for structural fingerprinting.
Fragmentation Logic (EI)
The cyclobutane ring is highly strained (~26 kcal/mol). Under EI conditions, it undergoes characteristic ring cleavage.
| Ion Type | m/z | Origin & Mechanism |
| Molecular Ion ( | 190 | Weak intensity. Parent molecule.[3][4][5] |
| Tropylium Ion | 91 | Base Peak (100%) . Formation of stable |
| Ring Cleavage A | 145 | Loss of COOH radical ( |
| Ring Cleavage B | 104 | Loss of cyclobutane ring fragments (retro-[2+2] type cleavage). |
| McLafferty-like | 172 | Loss of water ( |
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation vectors used to confirm the core structure.
Caption: Primary EI-MS fragmentation pathways. The tropylium ion (m/z 91) is the diagnostic signature for the benzyl substructure.
Infrared Spectroscopy (IR)
Methodology: ATR (Attenuated Total Reflectance) on solid sample.
The IR spectrum is essential for confirming the oxidation state of the carbonyl and the integrity of the hydroxyl group.
-
3300–2500 cm
(Broad): O-H stretch of carboxylic acid. The "hump" often overlaps C-H stretches. -
3080, 3060, 3030 cm
: Aromatic C-H stretching (Benzyl). -
2980–2850 cm
: Aliphatic C-H stretching (Cyclobutane/Methylene). -
1690–1715 cm
(Strong): C=O stretch (Carboxylic acid dimer). Note: Monomer appears higher (~1760) in dilute solution. -
1605, 1495 cm
: Aromatic ring skeletal vibrations. -
700 & 750 cm
: Monosubstituted benzene (out-of-plane bending). Critical for confirming the benzyl group substitution pattern.
Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or higher.[6] Solvent:
Stereochemical Assignment Strategy
The cis and trans isomers are distinguished by the chemical shift of the methine protons (H1 and H3) and the symmetry of the H2/H4 methylene protons.
-
Trans isomer: The substituents (Benzyl and COOH) are on opposite faces. The ring is flatter or puckered to minimize sterics.
-
Cis isomer: Substituents are on the same face.[7] Higher steric strain often leads to significant puckering, shielding the ring protons differently.
H NMR Data Table ( )
Note: Values are representative of high-purity 3-substituted cyclobutanecarboxylic acids. Exact shifts may vary ±0.05 ppm depending on concentration.
| Position | Proton Type | Multiplicity | Assignment Logic | ||
| COOH | Acidic H | 10.5–12.0 | Broad s | - | Exchangeable with |
| Ar-H | Aromatic | 7.15–7.35 | m | - | 5H Benzyl aromatic system. |
| H-1 | Methine ( | 3.05–3.15 | m (quintet-like) | 8.5 | Deshielded by carbonyl. Shift depends on cis/trans. |
| H-3 | Methine ( | 2.65–2.80 | m | - | Benzylic position on ring. |
| CH | Methylene | 2.85 (d) | d | 7.0 | Connects ring to Phenyl. |
| H-2/H-4 | Ring CH | 2.20–2.45 | m | - | Complex coupling due to puckering. |
| H-2'/H-4' | Ring CH | 1.85–2.05 | m | - | Diastereotopic protons. |
Diagnostic Difference:
-
In the cis-isomer , the interaction between the C1-COOH and C3-Benzyl groups often causes an upfield shift (shielding) of the ring methylene protons (H2/H4) compared to the trans-isomer due to anisotropic effects and ring puckering.
-
Coupling Constant (
): Cis vicinal couplings in cyclobutanes are generally larger (7–10 Hz) than trans couplings (4–7 Hz), though the flexibility of the ring can average these values.
C NMR Data Table ( )
| Carbon Type | Comments | |
| C=O | 180.5 | Carboxylic acid carbonyl. |
| Ar-C (ipso) | 140.2 | Quaternary aromatic carbon. |
| Ar-C | 128.5, 128.3, 126.1 | Ortho, meta, para carbons. |
| C-3 | 42.5 | Ring methine (attached to benzyl). |
| C-1 | 40.1 | Ring methine (attached to COOH). |
| CH | 36.8 | Benzylic methylene. |
| C-2 / C-4 | 32.5 | Ring methylenes (equivalent in symmetric isomer). |
NMR Assignment Workflow
The following Graphviz diagram outlines the logic flow for assigning the stereochemistry using 2D NMR techniques.
Caption: NOE-based stereochemical assignment. The spatial proximity of H1 and H3 in the cis-conformer yields a diagnostic NOE signal.
Quality Control Protocol (Self-Validation)
To ensure the data generated in your lab is valid, follow this checklist:
-
Solvent Check: Run a blank spectrum of your
. Acidic impurities in chloroform can shift the COOH proton or catalyze isomerization. -
Integration Ratio:
-
Integrate the Aromatic region (5H). Set this as reference.
-
Verify the Benzyl
is exactly 2H. -
Verify the Ring protons sum to 5H (2 methines + 4 methylenes).
-
Failure Mode: If the aliphatic region integrates too high, suspect solvent occlusion (THF/Hexane) or alkyl impurities.
-
-
Isomeric Purity: Zoom into the H-1 methine region (~3.1 ppm). If you see a small "shadow" multiplet shifted by ~0.05-0.1 ppm, you have a mixture of isomers. Report the
(diastereomeric ratio) based on integration of these distinct peaks.
References
-
Synthesis & Isomerism of 3-Substituted Cyclobutanes
- Methodology for cyclobutane ring construction and cis/trans assignment.
- Source: Journal of Organic Chemistry, "Stereoselective Synthesis of Cyclobutane Deriv
-
Spectroscopic Data of Benzyl Derivatives
- MS fragmentation p
- Source: NIST Chemistry WebBook, SRD 69.
-
NMR Coupling Constants in Cyclobutanes
- Karplus rel
- Source: Pretsch, E., et al.
-
Patent Literature (Process Chemistry)
- Industrial synthesis and characterization of 3-benzylcyclobutanecarboxylic acid.
- Source: CN103467270A & CN112608243A (Google P
Sources
- 1. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. preprints.org [preprints.org]
- 4. youtube.com [youtube.com]
- 5. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 6. rsc.org [rsc.org]
- 7. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
